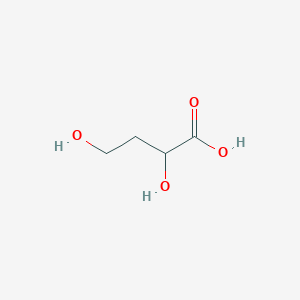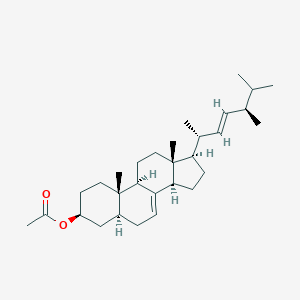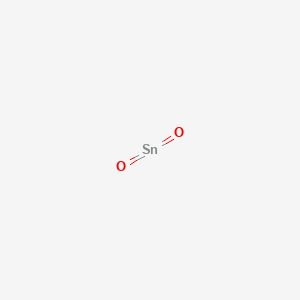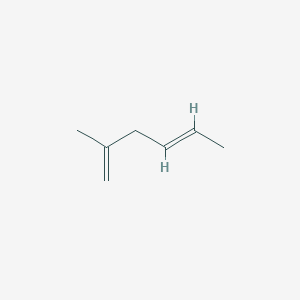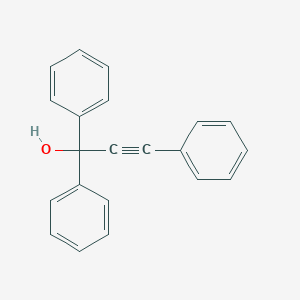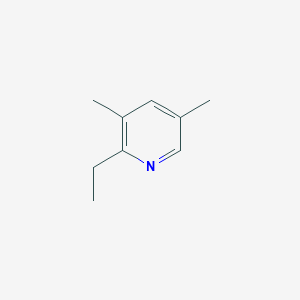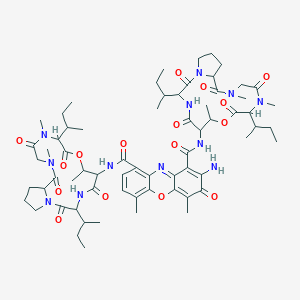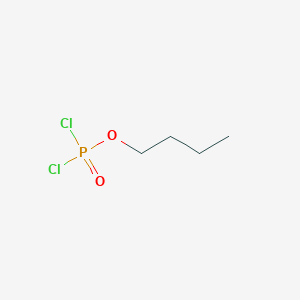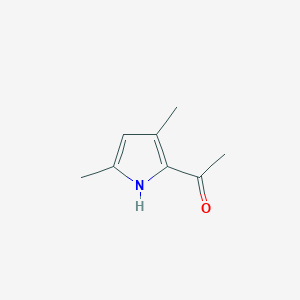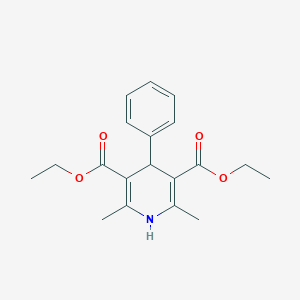
1,2,3,4,4a,5,6,7-Octahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,5,6,7-Octahydronaphthalene, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a pleasant odor and is commonly used as a solvent in various chemical reactions. Tetralin is a versatile compound that has a wide range of applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydronaphthalene is not fully understood, but it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation reactions, which make it a useful compound for the preparation of various organic compounds.
Biochemical and Physiological Effects
Tetralin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tetralin has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also a non-polar solvent, which makes it useful for dissolving non-polar compounds. However, 1,2,3,4,4a,5,6,7-Octahydronaphthalene has some limitations, including its toxicity and flammability. It can also react with some compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene's potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of 1,2,3,4,4a,5,6,7-Octahydronaphthalene as a model compound for the study of aromatic hydrocarbons and their reactivity could lead to new insights into the chemistry of these compounds.
Conclusion
In conclusion, 1,2,3,4,4a,5,6,7-Octahydronaphthalene, or 1,2,3,4,4a,5,6,7-Octahydronaphthalene, is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties make it a useful solvent for various chemical reactions, and its potential therapeutic properties make it a promising compound for the development of new drugs. As research into 1,2,3,4,4a,5,6,7-Octahydronaphthalene continues, it is likely that new applications and insights into its chemistry will be discovered.
Synthesemethoden
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the catalytic reduction of 1,2,3,4-tetrahydronaphthalene, and the dehydrogenation of decalin. The most common method of synthesis is the hydrogenation of naphthalene, which involves the use of a catalyst such as nickel or platinum.
Wissenschaftliche Forschungsanwendungen
Tetralin has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a solvent for various chemical reactions, including the synthesis of organic compounds and the preparation of polymers. Tetralin has also been used as a model compound in the study of aromatic hydrocarbons and their reactivity.
Eigenschaften
CAS-Nummer |
1194-95-2 |
|---|---|
Produktname |
1,2,3,4,4a,5,6,7-Octahydronaphthalene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |
InChI-Schlüssel |
POPHMOPNVVKGRW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CCCCC2C1 |
Kanonische SMILES |
C1CCC2=CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



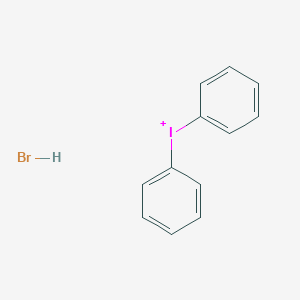
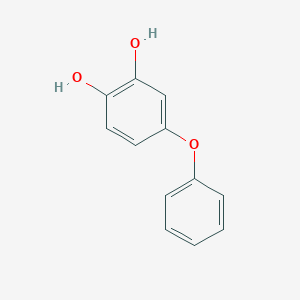
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
